molecular formula C23H44O5 B052939 1,2-Didecanoyl-sn-glycerol CAS No. 60514-49-0

1,2-Didecanoyl-sn-glycerol

Cat. No.: B052939
CAS No.: 60514-49-0
M. Wt: 400.6 g/mol
InChI Key: GNSDEDOVXZDMKM-NRFANRHFSA-N
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Description

Zinc glycinate is a chelated form of zinc, where zinc is bound to two molecules of glycine. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various physiological processes, including immune function, protein synthesis, and DNA synthesis.

Scientific Research Applications

Zinc glycinate has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

1,2-Didecanoyl-sn-glycerol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins . The nature of these interactions is primarily through the activation of PKC, which then phosphorylates a wide range of target proteins, leading to changes in their activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, particularly those involving PKC . This can lead to changes in gene expression and cellular metabolism, affecting the overall function and behavior of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly PKC . This binding activates PKC, leading to the phosphorylation of target proteins and changes in their activity . This can result in alterations in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to increase ornithine decarboxylase activity associated with tumor promotion in mouse skin .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been evaluated as a complete skin tumor promoter in CD-1 mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the PKC pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc glycinate can be synthesized through the reaction of glycine with zinc sulfate or zinc oxide. One common method involves dissolving glycine in water and adding solid caustic soda to form glycine sodium salt. Zinc sulfate is then added to this solution, and the pH is adjusted to between three and eight. The solution is heated to sixty to one hundred degrees Celsius and stirred for one to four hours. The resulting solution is evaporated and concentrated to precipitate zinc glycinate crystals, which are then dried under vacuum .

Industrial Production Methods: Another industrial method involves the reaction of glycine with basic zinc carbonate in water. The mixture is heated to seventy to ninety degrees Celsius, allowing carbon dioxide to escape, resulting in the formation of zinc glycinate. The product is then centrifugally dehydrated and dried at one hundred to one hundred and twenty degrees Celsius .

Chemical Reactions Analysis

Types of Reactions: Zinc glycinate undergoes various chemical reactions, including chelation, coordination, and complexation. It can also participate in substitution reactions where the glycine ligands can be replaced by other ligands.

Common Reagents and Conditions:

    Chelation: Glycine and zinc sulfate or zinc oxide in aqueous solution.

    Coordination: Zinc glycinate can coordinate with other ligands such as amino acids or peptides.

    Complexation: Zinc glycinate can form complexes with other metal ions or organic molecules.

Major Products Formed: The primary product of these reactions is zinc glycinate itself, but it can also form mixed-ligand complexes with other amino acids or peptides.

Comparison with Similar Compounds

    Zinc gluconate: Another chelated form of zinc, commonly used in dietary supplements.

    Zinc picolinate: Known for its high bioavailability and often used in supplements.

    Zinc citrate: Also used in supplements, with good bioavailability.

Comparison: Zinc glycinate is unique due to its high bioavailability and stability. Compared to zinc gluconate and zinc picolinate, zinc glycinate is less likely to cause gastrointestinal discomfort. Zinc citrate, while also bioavailable, may not be as stable as zinc glycinate in certain formulations .

Properties

IUPAC Name

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDEDOVXZDMKM-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209260
Record name Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(10:0/10:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0092961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60514-49-0
Record name 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60514-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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